molecular formula C8H11ClN2 B1425651 4-Chloro-5-ethyl-2,6-dimethylpyrimidine CAS No. 1178504-57-8

4-Chloro-5-ethyl-2,6-dimethylpyrimidine

Cat. No. B1425651
CAS RN: 1178504-57-8
M. Wt: 170.64 g/mol
InChI Key: MADHSYWCRTYDSK-UHFFFAOYSA-N
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Description

4-Chloro-5-ethyl-2,6-dimethylpyrimidine is an organic compound with the empirical formula C8H11ClN2 and a molecular weight of 170.64 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

A series of 2-anilinopyrimidines, including novel derivatives, has been obtained from 2-chloro-4,6-dimethylpyrimidine by aromatic nucleophilic substitution with differently substituted anilines under microwave conditions . The substituents had a significant impact on the course and efficiency of the reaction .


Molecular Structure Analysis

The molecular structure of 4-Chloro-5-ethyl-2,6-dimethylpyrimidine is represented by the SMILES string ClC1=C(CC)C©=NC©=N1 .


Chemical Reactions Analysis

The compound has been involved in the synthesis of 2-anilinopyrimidines by the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives . The reaction was performed under microwave conditions, which decreased the reaction time from several hours to a few minutes or seconds compared to the results obtained with conventional heating .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 170.64 . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.

Scientific Research Applications

Anticancer Applications

4-Chloro-5-ethyl-2,6-dimethylpyrimidine: is a key scaffold in the synthesis of compounds with potential anticancer properties. Pyrimidine derivatives are known to exhibit a range of biological activities, including antitumor effects. They can act as DNA topoisomerase II inhibitors, crucial for the replication of cancer cells, and have been used in the development of antitubercular agents .

Antimicrobial and Antifungal Activities

The pyrimidine core is also significant in the development of antimicrobial and antifungal agents. The structural diversity of pyrimidine allows for the synthesis of various derivatives that can be potent against a wide spectrum of microbial and fungal pathogens .

Cardiovascular Therapeutics

Derivatives of pyrimidine, such as those that can be synthesized from 4-Chloro-5-ethyl-2,6-dimethylpyrimidine , are used in cardiovascular drugs. These compounds can exhibit antihypertensive effects and are used in the treatment of various cardiovascular diseases .

Anti-Inflammatory and Analgesic Properties

Pyrimidine derivatives have been reported to possess anti-inflammatory and analgesic activities. This makes them valuable in the development of new medications for the treatment of chronic pain and inflammatory conditions .

Antidiabetic Agents

The pyrimidine moiety is a component in the synthesis of antidiabetic drugs. These compounds can act as DPP-IV inhibitors, which are important in the regulation of insulin levels and glucose metabolism .

Synthesis of Vitamin B1

4-Chloro-5-ethyl-2,6-dimethylpyrimidine: serves as a key intermediate in the synthesis of Vitamin B1 (thiamine), which is essential for the proper functioning of the nervous system and metabolism .

Safety and Hazards

While specific safety and hazard information for 4-Chloro-5-ethyl-2,6-dimethylpyrimidine is not available, general safety measures for handling chemicals should be followed. These include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding ingestion and inhalation, avoiding dust formation, and avoiding contact with eyes, skin, or clothing .

properties

IUPAC Name

4-chloro-5-ethyl-2,6-dimethylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2/c1-4-7-5(2)10-6(3)11-8(7)9/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MADHSYWCRTYDSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(N=C1Cl)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-5-ethyl-2,6-dimethylpyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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